2-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-one
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Overview
Description
2-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of phenylpropanone, featuring an amino group, a chloro substituent, and a methoxy group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitroethane in the presence of a base to form 5-chloro-2-methoxy-β-nitrostyrene.
Reduction: The nitrostyrene intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-chloro-2-methoxyphenyl)propan-1-one
- 2-Amino-1-(5-bromo-2-methoxyphenyl)propan-1-one
- 2-Amino-1-(5-chloro-2-ethoxyphenyl)propan-1-one
Uniqueness
2-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-one is unique due to the specific positioning of the chloro and methoxy groups on the aromatic ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-amino-1-(5-chloro-2-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H12ClNO2/c1-6(12)10(13)8-5-7(11)3-4-9(8)14-2/h3-6H,12H2,1-2H3 |
InChI Key |
NWPVQHHBFAQZES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)Cl)OC)N |
Origin of Product |
United States |
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